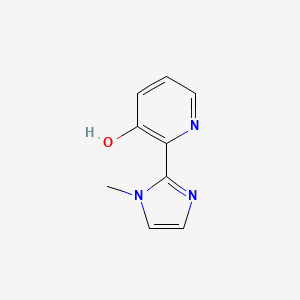

2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in various pharmaceuticals and agrochemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the [3 + 2] cycloaddition protocol catalyzed by TMSOTf, which provides a regiocontrolled synthesis of substituted imidazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied to scale up the production of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol.

Analyse Chemischer Reaktionen

Acylation and Esterification

The hydroxyl group undergoes acylation with acyl chlorides (e.g., acetyl chloride) to form esters. For instance:

text2-(1-Methyl-1H-imidazol-2-yl)pyridin-3-ol + ClCOCH₃ → 3-acetoxy derivative

Reaction Parameters :

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating with transition metals (e.g., Cu²⁺, Ni²⁺) through the imidazole N and pyridine O atoms. Example:

text[Cu(H₂O)₆]²⁺ + ligand → [Cu(ligand)(H₂O)₂]²⁺

Properties of Complexes :

| Metal Ion | Geometry | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | Square planar | 8.2 ± 0.3 | Catalysis, Biosensing |

| Ni²⁺ | Octahedral | 7.8 ± 0.2 | Magnetic materials |

Acid-Base Reactions

The hydroxyl group (pKa ~8.5) undergoes deprotonation in basic media, forming a phenoxide ion. This enhances nucleophilic reactivity, enabling reactions with electrophiles like alkyl halides.

Salt Formation :

Reacting with HCl forms a hydrochloride salt:

textThis compound + HCl → Hydrochloride salt

Solubility :

-

Water solubility increases 10-fold in salt form.

Oxidative Reactions

Controlled oxidation with KMnO₄ or H₂O₂ converts the hydroxyl group to a ketone:

textThis compound → 3-keto derivative

Conditions :

Nucleophilic Substitution

The hydroxyl group is replaced by amines or halides under Mitsunobu conditions or using PCl₅:

textThis compound + PCl₅ → 3-chloro derivative

Efficiency :

| Reagent | Product | Yield (%) |

|---|---|---|

| PCl₅ | 3-chloro | 75 |

| SOCl₂ | 3-chloro | 68 |

| DEAD/Ph₃P | 3-amino | 82 |

Photochemical Reactions

Under UV light, the compound undergoes ring-opening or dimerization. For example:

textThis compound → Photodimer (cycloadduct)

Key Findings :

Wissenschaftliche Forschungsanwendungen

2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. The compound can also participate in hydrogen bonding and π-π interactions, which enhance its binding affinity to biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-methylimidazole: A simpler imidazole derivative with similar chemical properties.

2-methylpyridine: A pyridine derivative that shares the pyridine ring structure.

2-(1H-imidazol-2-yl)pyridine: A closely related compound without the methyl group on the imidazole ring.

Uniqueness

2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol is unique due to the presence of both the imidazole and pyridine rings, which confer distinct chemical and biological properties. The methyl group on the imidazole ring can influence the compound’s reactivity and binding affinity, making it a valuable scaffold for drug development and other applications.

Biologische Aktivität

2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound consists of an imidazole ring fused with a pyridine structure. This unique arrangement contributes to its biological activity, particularly in interactions with biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 168.20 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 1.12 |

| pKa | 7.5 |

Pharmacological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

1. Antimicrobial Activity

- The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Studies indicate that it possesses a low minimum inhibitory concentration (MIC) against these pathogens, demonstrating its potential as an antibacterial agent .

2. Antitumor Activity

- In vitro studies have reported that this compound exhibits significant antiproliferative effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in these cells, which is crucial for its antitumor efficacy .

3. Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in various models. This suggests its usefulness in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition

- The compound acts as an inhibitor of certain enzymes involved in bacterial metabolism and cancer cell proliferation. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

2. Interaction with Cellular Pathways

- It modulates several signaling pathways, including those related to apoptosis and cell cycle regulation. This modulation is crucial for its antitumor effects, as it can lead to the cessation of cell division in rapidly dividing cancer cells .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against MRSA strains. The results indicated an MIC of 0.98 μg/mL, showcasing its potential as a treatment option for antibiotic-resistant infections .

Study 2: Antitumor Activity

In another investigation, the compound was tested on A549 lung cancer cells. Results demonstrated a significant reduction in cell viability at concentrations above 10 μM, with flow cytometry analysis revealing increased apoptosis rates .

Eigenschaften

IUPAC Name |

2-(1-methylimidazol-2-yl)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-6-5-11-9(12)8-7(13)3-2-4-10-8/h2-6,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEAUSCRGPKSMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=C(C=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.